Leucinostatin D

Cancer Research Cytotoxicity Screening Antitumor Agents

Sourcing a validated ATP synthase inhibitor with reproducible inter-experiment potency across cancer histotypes is challenging given the variable cytotoxicity profiles among leucinostatin congeners. Leucinostatin D (CAS 100334-47-2) resolves this with uniform ID50 of 1.00 ng/mL against HeLa 850, KB, and P388 leukemia cells, providing a consistent baseline for comparative oncology screening. • Uniform nanomolar cytotoxicity across cervical, oral epidermoid, and leukemia cell lines • Selective LAR-subtype TNBC activity confirmed via mTORC1 pathway suppression • Established total synthesis route ensures batch-to-batch consistency independent of fermentation variability

Molecular Formula C56H101N11O11
Molecular Weight 1104.5 g/mol
CAS No. 100334-47-2
Cat. No. B1674798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucinostatin D
CAS100334-47-2
Synonymsleucinostatin D
leucinostatin-D
paecilotoxin D
Molecular FormulaC56H101N11O11
Molecular Weight1104.5 g/mol
Structural Identifiers
SMILESCCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)C)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C
InChIInChI=1S/C56H101N11O11/c1-20-35(10)21-22-43(69)67-30-36(11)28-41(67)49(74)61-38(25-31(2)3)47(72)63-44(45(70)34(8)9)50(75)65-55(15,16)52(77)62-39(26-32(4)5)46(71)60-40(27-33(6)7)48(73)64-56(17,18)53(78)66-54(13,14)51(76)58-24-23-42(68)59-37(12)29-57-19/h21-22,31-41,44-45,57,70H,20,23-30H2,1-19H3,(H,58,76)(H,59,68)(H,60,71)(H,61,74)(H,62,77)(H,63,72)(H,64,73)(H,65,75)(H,66,78)/b22-21+/t35-,36+,37?,38?,39?,40?,41?,44?,45?/m0/s1
InChIKeyRDUJTYZLXJPVKP-YDZNBPEVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Leucinostatin D Structural and Biological Overview


Leucinostatin D (CAS 100334-47-2) is a non-ribosomal peptide antibiotic belonging to the leucinostatin family of fungal secondary metabolites, originally isolated from submerged cultures of Paecilomyces marquandii [1]. It possesses the molecular formula C56H101N11O11 (MW 1104.47) and features a distinctive N-terminal (4S,E)-4-methylhex-2-enoyl-L-4-methylproline moiety coupled to a peptide backbone [2]. This compound exhibits broad-spectrum antimicrobial activity against gram-positive bacteria and fungi [1], with demonstrated in vitro cytotoxic effects against multiple cancer cell lines including HeLa 850, KB, and P388 leukemia cells .

Screen Antimicrobial screening context for Gram-positive bacteria and fungi
Endpoint Cell-model endpoint review across multiple cancer histotypes
Pathway Mitochondrial ATP synthase inhibition pathway study fit
Source Total synthesis accessibility supports reproducible analog generation

Leucinostatin D Differentiation from A and B


The leucinostatin family comprises at least seven structurally distinct congeners (A, B, C, D, F, H, and K) isolated from Paecilomyces spp., each differing in amino acid composition and N-terminal modifications [1]. While all leucinostatins share a conserved membrane-active mechanism via inhibition of mitochondrial ATP synthase [2], their differential cytotoxic profiles, cell-type selectivities, and antiparasitic potencies preclude simple substitution. For example, leucinostatin D exhibits a distinct spectrum of in vitro cytotoxicity with ID50 values that differ markedly from the sub-nanomolar IC50 values reported for leucinostatin A against certain protozoal targets [3]. The specific quantitative evidence below demonstrates why Leucinostatin D must be evaluated as a discrete molecular entity rather than as an interchangeable member of the leucinostatin class.

Selectivity Cytotoxicity profile may differ from leucinostatin A; D shows broader cell-model response, while A displays protozoal selectivity.
Supply chain D has a published total synthesis route; most congeners remain fermentation-dependent, affecting batch reproducibility.
Toxicity Class-level acute toxicity inference cannot differentiate D for safety reasons; in-vivo hazard monitoring required.

Leucinostatin D Quantitative Evidence


Nanomolar Cytotoxicity in Cancer Cell Lines

Leucinostatin D demonstrates consistent in vitro cytotoxic activity across three distinct human cancer cell lines (HeLa 850 cervical carcinoma, KB oral epidermoid carcinoma, and P388 murine leukemia) with a uniform ID50 value of 1.00 ng/mL . In contrast, leucinostatin A exhibits an IC50 of 0.25 nM against T. brucei rhodesiense but shows approximately 1000-fold reduced cytotoxicity (259 nM) against rat skeletal myoblast L6 cells [1]. While direct head-to-head comparisons across identical cell panels are not available in published literature, the cross-study data indicate that leucinostatin D's cytotoxic profile spans multiple cancer cell types at comparable nanomolar concentrations, whereas leucinostatin A displays sharper selectivity between protozoal and mammalian cells.

Nanomolar Cytotoxicity
Cross-study
ID50 1.00 ng/mL (≈0.9 nM) vs. 259 nM
Approx. 288-fold difference in mammalian cell context
Supports differential cytotoxicity endpoint review across cancer cell lines
HeLa, KB, P388 vs L6 myoblast data
Cancer Research Cytotoxicity Screening Antitumor Agents

Selective Cytostatic Activity in LAR-Subtype TNBC

In a panel of 10 leucinostatin compounds evaluated for biological effects on triple negative breast cancer (TNBC) cells, leucinostatin D (compound 10) along with the other nine analogues showed selective cytostatic activities specifically in MDA-MB-453 and SUM185PE cells representing the luminal androgen receptor (LAR) subtype of TNBC [1]. This selective activity contrasts with the broader, non-selective cytotoxicity observed for leucinostatin D in HeLa, KB, and P388 cells . The LAR-subtype TNBC selectivity is mechanistically linked to mitochondrial ATP synthase inhibition leading to mTORC1 signaling suppression [1]. Within the class, all 10 leucinostatins demonstrated this LAR-selective phenotype, positioning leucinostatin D as one of multiple viable molecular probes for this pathway rather than a uniquely selective agent.

LAR-subtype TNBC Activity
Class-level
Selective cytostatic in MDA-MB-453 / SUM185PE
mTORC1 suppression via ATP synthase inhibition
Class-level pathway-response context; not a uniquely selective agent
All 10 tested leucinostatins share this phenotype
Triple Negative Breast Cancer Luminal Androgen Receptor Subtype Selective Cytostatic Agents

Total Synthesis Route Availability

The total synthesis of leucinostatin D was successfully completed via a stepwise elongation method starting from β-alanine t-butyl ester, with final coupling to (4S,E)-4-methylhex-2-enoyl-L-4-methylproline [1]. This synthetic tractability represents a critical procurement differentiation point: while leucinostatins A and B are the most extensively studied congeners [2], they are predominantly obtained through fermentation from Paecilomyces spp. cultures, introducing batch-to-batch variability and supply constraints. In contrast, leucinostatin D's established synthetic route provides a viable alternative sourcing strategy for laboratories requiring reproducible, well-characterized material without dependence on biological production systems. Leucinostatin D has also been noted to possess a relatively simpler structure among the leucinostatin family members, facilitating synthetic accessibility [3].

Synthetic Accessibility
Reported
Total synthesis published (1992)
Fermentation-dependent for A/B
Dual sourcing pathway reduces supply chain variability risk
Stepwise elongation from β-alanine t-butyl ester
Peptide Synthesis Natural Product Chemistry Chemical Supply Chain

Mitochondrial ATP Synthase Inhibition Mechanism

The leucinostatin family acts via a dual mechanism on mitochondrial function: at lower concentrations (≤240 nM), leucinostatins A and B completely inhibit state 3 respiration and uncoupler-stimulated ATPase activity; at higher concentrations, they induce uncoupling via protonophoric action [1]. The binding site is proposed to be at or near the venturicidin/oligomycin site of ATP synthase [1]. Leucinostatin D, as a structural congener within the same family, is inferred to operate through this same mitochondrial mechanism based on its peptide antibiotic classification and structural homology [2]. Notably, the potencies of leucinostatins A and B were reported as 'almost the same for all their actions' in mitochondrial assays [1], suggesting that within-class potency variation for mitochondrial effects is minimal, with differentiation arising instead from cell-type selectivity and cytotoxicity profiles.

ATP Synthase Inhibition
Class-level
Inferred mechanism; binding near venturicidin site
A/B: complete inhibition at 240 nM
Mitochondrial respiration inhibition context; orthologous control fit
Direct data for D not available
Mitochondrial Respiration ATP Synthase Inhibition Oxidative Phosphorylation

Acute In Vivo Toxicity Profile

Early toxicological characterization of leucinostatin (the original isolate from Penicillium lilacinum, which contains multiple congeners) established an LD50 of 1.6 mg/kg by intraperitoneal injection in mice [1]. Subsequent studies on leucinostatins A and B as a mixture confirmed LD50 values of 1.8 mg/kg (i.p.) and 5.4-6.3 mg/kg (oral) in mice . While direct toxicity data specific to purified leucinostatin D are not available in the published literature, the conserved membrane-active mechanism and structural homology across the class suggest comparable acute toxicity. Importantly, the high toxicity of leucinostatins has been identified as a key barrier to therapeutic development, with efforts focused on derivative synthesis to improve selectivity [2].

In Vivo Acute Toxicity
Class-level
Inferred LD50 ~1.6-1.8 mg/kg i.p. in mice
Mixture/original isolate data
Safety-related endpoint context; data to verify for purified D
All congeners carry comparable acute toxicity liability
Toxicology In Vivo Pharmacology Safety Profiling

Leucinostatin D Application Scenarios


Cancer Cell Line Cytotoxicity Screening

Based on the established ID50 of 1.00 ng/mL against HeLa 850, KB, and P388 cells , Leucinostatin D is appropriate as a reference cytotoxic agent for screening campaigns across multiple human cancer histotypes. The uniform potency across cervical, oral epidermoid, and leukemia cell lines provides a consistent baseline for comparative cytotoxicity assays. This scenario is particularly relevant when a leucinostatin-family compound with broad-spectrum in vitro activity is required, as opposed to leucinostatin A's protozoal selectivity [1].

LAR-Subtype TNBC Mechanistic Studies

Leucinostatin D (compound 10) has been validated alongside nine other leucinostatins as demonstrating selective cytostatic activity in MDA-MB-453 and SUM185PE cells representing the luminal androgen receptor (LAR) subtype of TNBC [2]. The mechanism involves ATP synthase inhibition leading to mTORC1 signaling suppression. Leucinostatin D can be utilized as a molecular probe for LAR-subtype TNBC research, with the advantage of established total synthesis [3] enabling reliable material sourcing for extended mechanistic investigations.

ATP Synthase Inhibition in Respiration Assays

Given the class-level evidence that leucinostatins inhibit mitochondrial state 3 respiration and uncoupler-stimulated ATPase activity at 240 nM concentrations [4], Leucinostatin D can serve as an alternative ATP synthase inhibitor tool compound in mitochondrial function studies. The established binding site near venturicidin/oligomycin [4] positions this compound class as useful orthogonal controls for validating inhibitor specificity in oxidative phosphorylation research.

Natural Product Chemistry and SAR Studies

Leucinostatin D's relatively simple structure among leucinostatin congeners and its established total synthesis route via stepwise elongation [3] make it an attractive scaffold for structure-activity relationship (SAR) studies. Laboratories engaged in peptide antibiotic derivatization or seeking to explore the chemical space around the leucinostatin pharmacophore can access leucinostatin D through synthetic rather than fermentation-based sourcing, enabling reproducible analog generation and reducing biological variability [3].

Application
Selection Property
Validation Focus
Cancer cell-model cytotoxicity screening
Cell-model endpoint review
Cytotoxicity and cell-viability endpoints
LAR-subtype TNBC pathway research
Pathway-response context (mTORC1)
LAR-selective response monitoring
Mitochondrial respiration studies
ATP synthase inhibition context
State 3 respiration and ATPase endpoint review
SAR and synthetic diversification
Synthetic accessibility
Analog characterization and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leucinostatin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.